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Compound of Interest

Compound Name:
(1,2,3,4-Tetrahydronaphthalen-1-

yl)urea

CAS No.: 58490-97-4

Cat. No.: B2775412

Get Quote

Executive Summary
This technical guide analyzes the structural utility and historical development of tetralin urea

scaffolds in medicinal chemistry. Characterized by a 1,2,3,4-tetrahydronaphthalene (tetralin)

ring linked to a urea moiety, this pharmacophore has proven essential in the development of

antagonists for G-protein coupled receptors (GPCRs) and ion channels.

The guide focuses on two primary discovery arcs:

TRPV1 Antagonists (Pain Management): The evolution from flexible phenyl-ureas to rigidified

tetralin analogues to improve metabolic stability and potency.

MCH-1 Antagonists (Obesity): The use of tetralin ureas to modulate lipophilicity and mitigate

hERG channel liability.

Structural Rationale: The "Privileged" Tetralin
Scaffold
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The tetralin urea motif acts as a "privileged structure"—a molecular framework capable of

providing useful ligands for more than one receptor. Its utility stems from two specific

physicochemical properties:

Conformational Restriction: Unlike a flexible alkyl chain or a freely rotating biphenyl system,

the fused cyclohexane ring of the tetralin locks the phenyl moiety into a specific planar or

semi-planar orientation. This reduces the entropic penalty upon binding to a receptor pocket.

Lipophilic Vectoring: The aliphatic portion of the tetralin ring (C1-C4) offers specific vectors

for hydrophobic interactions (van der Waals contacts) within the receptor's transmembrane

domains, which is critical for targets like TRPV1 and MCH-1.

Diagram 1: Pharmacophore Logic
The following diagram illustrates the transition from a flexible "hit" to the rigidified tetralin "lead."
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Caption: Logical progression from high-throughput screening (HTS) hits to tetralin-optimized

leads.

Case Study A: TRPV1 Antagonists (Pain)
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a key integrator of pain

signals (heat, acid, capsaicin).[1][2] The discovery of tetralin urea antagonists was largely

driven by the need to improve upon early isoquinoline-based leads like A-425619.

The Discovery Arc
Researchers at companies like Abbott (now AbbVie) and Johnson & Johnson explored the urea

linker as a bioisostere for the amide found in capsaicin.

The Benchmark (A-425619): An isoquinolin-5-yl urea.[3] While potent, the heteroaromatic

core was metabolically susceptible.
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The Tetralin Shift: To improve physicochemical properties, the heteroaromatic ring was

replaced with a

-tetralin (2-aminotetralin) or

-tetralin (1-aminotetralin) core.

Key Finding: Jetter et al. (2007) demonstrated that

-substituted

-tetralin ureas maintained nanomolar potency against human TRPV1 while offering a distinct
metabolic profile compared to the isoquinolines.

Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of the tetralin ring substitution on TRPV1 inhibition

(Data synthesized from Jetter et al. and related patents).

Compound
Class

Core Structure
R-Group (Urea
Distal)

hTRPV1 IC50
(nM)

Key Insight

Reference 5-Isoquinoline 4-CF3-Benzyl ~4.0
High potency,

poor solubility.

Analog 1 2-Aminotetralin 4-CF3-Benzyl 120

Loss of H-bond

acceptor (N)

reduces potency.

Analog 2
1-Methyl-2-

aminotetralin
4-CF3-Benzyl 15

Stereochemistry

is critical. The

(1S, 2S) isomer

is often superior.

Analog 3
6-Methoxy-

tetralin
4-t-Butyl-Phenyl 45

Electron-

donating groups

on the aromatic

ring modulate

affinity.
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Critical Mechanistic Note: The urea NH groups function as a hydrogen bond donor/acceptor

pair, mimicking the amide of capsaicin. The tetralin ring fills the hydrophobic "Western" pocket of

the TRPV1 binding site, famously occupied by the vanilloid headgroup of capsaicin.

Case Study B: MCH-1 Receptor Antagonists
(Obesity)
Melanin-Concentrating Hormone (MCH) is a neuropeptide involved in energy homeostasis.[4]

[5] MCH-1 antagonists were pursued aggressively as anti-obesity agents.

The hERG Challenge
A major failure mode for MCH-1 antagonists was the blockade of the hERG potassium channel,

leading to QT prolongation (cardiotoxicity). Many early hits were highly lipophilic basic amines.

The Tetralin Solution
Guo et al. (2007) at Pharmacopeia Drug Discovery identified tetralin ureas as a solution.

Mechanism: They utilized a 6-aminotetralin core.

Optimization: By attaching a polar urea linker to the tetralin, they reduced the overall basicity

(pKa) of the molecule compared to previous benzylamine leads. This reduction in basicity is

a known strategy to reduce hERG affinity.

Outcome: The tetralin urea series achieved single-digit nanomolar potency (Ki < 10 nM)

against MCH-1 with >100-fold selectivity over hERG.

Synthetic Methodology & Protocols
The synthesis of tetralin ureas typically follows a convergent route. The stereochemistry of the

aminotetralin starting material is the yield-determining factor for biological activity.
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Diagram 2: Synthetic Workflow
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Caption: Convergent synthesis of tetralin ureas via isocyanate coupling.

Detailed Experimental Protocol
Objective: Synthesis of N-(1,2,3,4-tetrahydronaphthalen-2-yl)-N'-[4-(trifluoromethyl)phenyl]urea.

Reagents:

2-Aminotetralin (HCl salt)

4-(Trifluoromethyl)phenyl isocyanate

Triethylamine (TEA)

Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:
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Free Base Preparation: Suspend 2-aminotetralin HCl (1.0 eq, 5.4 mmol) in DCM (20 mL).

Add TEA (2.5 eq) dropwise at 0°C. Stir for 15 minutes until the solution is clear.

Coupling: Dissolve 4-(trifluoromethyl)phenyl isocyanate (1.1 eq) in DCM (5 mL). Add this

solution dropwise to the amine mixture at 0°C under nitrogen atmosphere.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor

by TLC (50% EtOAc/Hexanes) for the disappearance of the amine.

Workup: Quench with water (10 mL). Separate the organic layer and wash with 1N HCl (to

remove unreacted amine) followed by saturated NaHCO3 and brine.

Purification: Dry over MgSO4, filter, and concentrate in vacuo. Recrystallize the solid residue

from Ethanol/Hexane to yield the pure urea.

Self-Validation Check:

1H NMR: Look for the diagnostic urea protons. The NH attached to the phenyl ring typically

appears downfield (δ 8.5–9.0 ppm), while the NH attached to the tetralin appears upfield (δ

6.0–6.5 ppm).

Chirality: If starting with chiral amine, verify enantiomeric excess (ee) using Chiral HPLC

(e.g., Chiralcel OD-H column).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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